

2-Chloro-N'-hydroxy-4-nitrobenzamidinium synthesis protocol for lab scale

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Compound of Interest

Compound Name: 2-Chloro-N'-hydroxy-4-nitrobenzamidinium

CAS No.: 96898-76-9

Cat. No.: B1397762

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An Application Note and Protocol for the Laboratory-Scale Synthesis of **2-Chloro-N'-hydroxy-4-nitrobenzamidinium**

Abstract

This document provides a comprehensive guide for the synthesis of **2-Chloro-N'-hydroxy-4-nitrobenzamidinium**, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and reliable method starting from 2-chloro-4-nitrobenzimidine and hydroxylamine. This guide is designed for researchers and scientists, emphasizing the underlying chemical principles, safety considerations, and detailed procedural steps to ensure a successful and safe synthesis on a laboratory scale.

Introduction and Scientific Context

N'-hydroxybenzimidines, also known as amidoximes, are a class of organic compounds that serve as important intermediates and pharmacophores in the design of novel therapeutic agents. Their ability to chelate metals and act as nitric oxide donors or prodrugs makes them privileged structures in medicinal chemistry. The target molecule, **2-Chloro-N'-hydroxy-4-nitrobenzamidinium**, incorporates electron-withdrawing groups on the phenyl ring, which can modulate its chemical reactivity and biological activity, making it a key intermediate for further chemical elaboration.

This application note presents a detailed, validated protocol for the synthesis of this compound, focusing on the causal relationships behind the procedural choices to empower the researcher with a deep understanding of the reaction.

Chemical Principles and Reaction Mechanism

The synthesis of **2-Chloro-N'-hydroxy-4-nitrobenzamidinium** is achieved through the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in 2-chloro-4-nitrobenzimidine.

Reaction Scheme:

2-chloro-4-nitrobenzimidine + Hydroxylamine → **2-Chloro-N'-hydroxy-4-nitrobenzamidinium**

Mechanism:

- **Activation of the Nitrile:** The strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring decrease the electron density of the nitrile carbon, making it highly susceptible to nucleophilic attack.

- **Nucleophilic Attack:** Hydroxylamine (NH_2OH) acts as the nucleophile. The reaction is typically facilitated by a mild base (e.g., triethylamine or sodium carbonate). The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which is a more potent nucleophile. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the nitrile carbon.
- **Proton Transfer:** A series of proton transfers results in the formation of the final N'-hydroxybenzamidine product.

It is crucial to control the reaction conditions, as the use of strong bases or elevated temperatures for prolonged periods can sometimes lead to the formation of the corresponding amide as a side product.[1]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding the target compound with high purity.

Materials and Reagents

Reagent/Material	Grade	Supplier Example	Notes
2-chloro-4-nitrobenzotrile	≥98% Purity	Sigma-Aldrich	Starting material.
Hydroxylamine hydrochloride	≥99% Purity	Fisher Scientific	Source of hydroxylamine.
Triethylamine (TEA)	≥99.5%, Anhydrous	TCI Chemicals	Mild base for in-situ generation of NH_2OH .
Ethanol (EtOH)	200 Proof, Anhydrous	Thermo Fisher	Reaction solvent.
Deionized Water	High Purity	Lab Source	Used for work-up and recrystallization.
Round-bottom flask (100 mL)	Borosilicate glass	N/A	Reaction vessel.
Reflux condenser	Borosilicate glass	N/A	To prevent solvent loss.
Magnetic stirrer and stir bar	N/A	N/A	For efficient mixing.
Heating mantle	N/A	N/A	For controlled heating.
Buchner funnel and filter flask	N/A	N/A	For product isolation.
Thin Layer Chromatography (TLC) plates	Silica gel 60 F ₂₅₄	N/A	For reaction monitoring.

Quantitative Data

Compound	Molar Mass (g/mol)	Molar Eq.	Mass/Volume	Moles (mmol)
2-chloro-4-nitrobenzotrile	182.56	1.0	3.65 g	20.0
Hydroxylamine hydrochloride	69.49	1.5	2.09 g	30.0
Triethylamine (TEA)	101.19	1.5	4.18 mL	30.0
Ethanol	N/A	N/A	40 mL	N/A

Step-by-Step Synthesis Procedure

- Preparation of the Hydroxylamine Reagent:

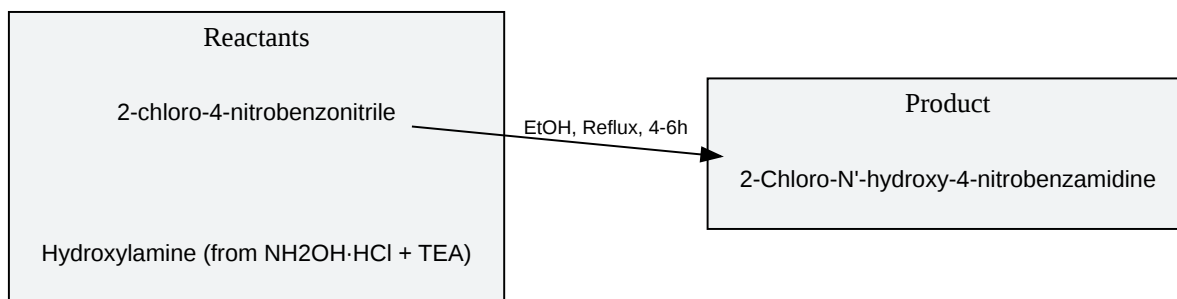
- In a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.09 g, 30.0 mmol).
- Add anhydrous ethanol (40 mL) to the flask and stir to dissolve the solid.
- Carefully add triethylamine (4.18 mL, 30.0 mmol) dropwise to the stirring solution at room temperature. A white precipitate of triethylamine hydrochloride will form. Stir this mixture for 15 minutes.
- Reaction Execution:
 - To the hydroxylamine slurry, add 2-chloro-4-nitrobenzotrile (3.65 g, 20.0 mmol) in one portion.
 - Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 78-80°C) using a heating mantle.
 - Maintain the reflux with vigorous stirring for 4-6 hours.
- Reaction Monitoring (Self-Validation Checkpoint):
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 3:1 mixture of hexane and ethyl acetate as the eluent.
 - Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.
- Product Isolation (Work-up):
 - Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
 - Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring.
 - A pale yellow solid precipitate of the crude product will form. Continue stirring in the cold water for 30 minutes to ensure complete precipitation.
 - Collect the crude product by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining triethylamine hydrochloride and other water-soluble impurities.
- Purification:
 - The most effective method for purifying the crude product is recrystallization.^[2]
 - Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
 - If any insoluble impurities remain, perform a hot filtration.
 - Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product will form.
 - To maximize the yield, place the flask in an ice bath for 30 minutes.
 - Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
 - Dry the final product under vacuum to a constant weight.

- Characterization:

- The identity and purity of the final product, **2-Chloro-N'-hydroxy-4-nitrobenzamide**, should be confirmed using standard analytical techniques such as melting point determination, ^1H NMR, ^{13}C NMR, and Mass Spectrometry.[3]

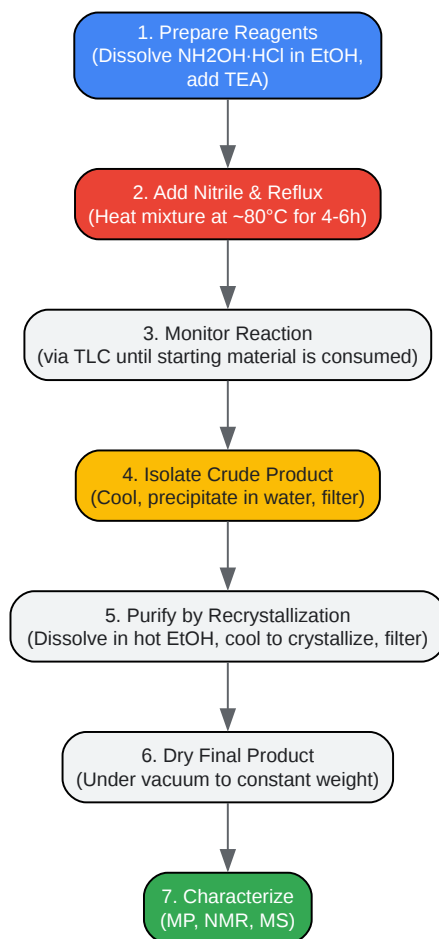
Visualized Workflow and Chemistry

The following diagrams illustrate the chemical transformation and the experimental workflow.



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Caption: Overall reaction scheme for the synthesis.



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Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Waste Disposal

Trustworthiness through Safety: Adherence to safety protocols is paramount for a self-validating and reproducible experiment.

- Hazard Identification:
 - 2-chloro-4-nitrobenzotrile: Harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation.[4]
 - Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. Hydroxylamine itself can be unstable and potentially explosive, especially in concentrated form or when heated. Handle with care.
 - Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
 - Ethanol: Highly flammable liquid and vapor.
- Personal Protective Equipment (PPE):
 - Always wear ANSI-rated safety goggles or a face shield.[4]
 - Wear a flame-resistant lab coat.
 - Wear chemically resistant gloves (e.g., nitrile gloves).[5]
- Engineering Controls:
 - All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[5]
 - Ensure an emergency eye wash station and safety shower are readily accessible.[5]
- Waste Disposal:
 - All chemical waste, including solvents and unused reagents, must be disposed of in appropriately labeled hazardous waste containers.
 - Follow all local and institutional regulations for chemical waste disposal. Do not pour any chemicals down the drain.

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